ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Preparation Methods
The synthesis of ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with ethyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:
Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate: This compound has a similar structure but with a phenyl group instead of a methyl group, which can lead to different chemical and biological properties.
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C21H20ClNO3S2 |
---|---|
Molecular Weight |
434g/mol |
IUPAC Name |
ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO3S2/c1-3-26-21(25)16-12-9-8-11(2)10-15(12)28-20(16)23-19(24)18-17(22)13-6-4-5-7-14(13)27-18/h4-7,11H,3,8-10H2,1-2H3,(H,23,24) |
InChI Key |
GUBWRZJUEOANFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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